3,6,9,12,15,18-Hexaoxaicosane-1,20-diol

Übersicht

Beschreibung

Molecular Structure Analysis

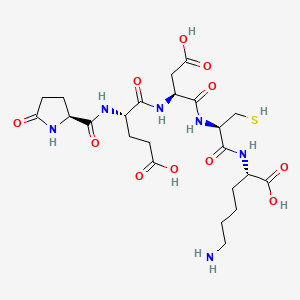

The molecular formula of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol is C14H30O8 . The InChI code is 1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 .Physical And Chemical Properties Analysis

The molecular weight of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol is 326.39 . It has a melting point of 10-12 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Quantitative Microanalysis of Glycosphingolipids

- Application : Quantitative microanalysis in the picomole range by HPLC.

- Details : The method involves HPLC of perbenzoylated derivatives of glycosphingolipids, using a linear gradient of dioxane in hexane for elution. The technique allows for detailed analysis of neutral glycosphingolipids (Ullman & McCluer, 1978).

Enantioselective Alkane Hydroxylation

- Application : Hydroxylation of linear alkanes using engineered cytochromes.

- Details : Cytochrome P450 BM-3 was modified for regio- and enantioselective alkane hydroxylation, demonstrating high activity and product turnovers (Peters, Meinhold, Glieder, & Arnold, 2003).

Cytotoxicity Studies on Triterpenes

- Application : Investigating cytotoxic efficacy against human cancer cell lines.

- Details : Triterpenes isolated from Ficus microcarpa showed significant cytotoxic activities, providing insights into potential therapeutic applications (Chiang et al., 2005).

Polymer Research

- Application : Studying the viscosity/molecular weight relation for poly(hexene-1 sulphone).

- Details : Viscosity measurements in different solvents provided insights into the polymer's molecular characteristics (Bates & Ivin, 1967).

Diesel Engine Performance

- Application : Evaluating glycerol derivatives as additives for diesel fuel.

- Details : The study explored the influence of glycerol ketal ester on diesel properties, highlighting potential for emission reduction (Oprescu et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Heptaethylene glycol’s primary target is Carbonyl reductase [NADPH] 1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs .

Mode of Action

It is known to interact with its target, potentially influencing the enzyme’s activity

Biochemical Pathways

Given its interaction with Carbonyl reductase [NADPH] 1, it may influence pathways related to xenobiotic and drug metabolism .

Result of Action

Its interaction with Carbonyl reductase [NADPH] 1 suggests it may influence the metabolism of certain substances within the body .

Eigenschaften

IUPAC Name |

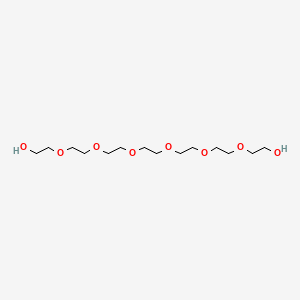

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJRQAIZZQMSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204698 | |

| Record name | Heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6,9,12,15,18-Hexaoxaicosane-1,20-diol | |

CAS RN |

5617-32-3 | |

| Record name | Heptaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 350 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaethylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxaicosane-1,20-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptaethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of heptaethylene glycol?

A1: Heptaethylene glycol has a molecular formula of C14H30O8 and a molecular weight of 326.4 g/mol. [, ]

Q2: Are there specific spectroscopic techniques used to characterize heptaethylene glycol?

A2: Yes, researchers utilize various spectroscopic techniques to characterize heptaethylene glycol, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR provides insights into the molecular motion of heptaethylene glycol in different phases, particularly in its interaction with water and its behavior in mesophases like H1, Lα, and V1. [, ]

- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to analyze the conformational structure of heptaethylene glycol molecules and their interactions with water in different phases, particularly focusing on hydrogen bonding patterns. [, ]

- Small-Angle X-ray Scattering (SAXS): SAXS provides information on the structural organization of heptaethylene glycol in systems like lamellar phases, revealing details about repeat distances, layer thicknesses, and the influence of additives. [, ]

Q3: How is the critical micelle concentration (CMC) of heptaethylene glycol determined?

A3: Several methods are employed to determine the CMC of heptaethylene glycol, including:

- Surface Tension Measurements (Wilhelmy plate method): This classic method monitors the change in surface tension with increasing surfactant concentration. []

- Spectrophotometry: The interaction of iodine with heptaethylene glycol micelles leads to characteristic absorption bands, allowing for CMC determination by monitoring absorbance changes. []

- First Derivative Absorption Spectrum (FDAS) Method: This technique analyzes shifts in the absorption maximum of a probe molecule in the presence of micelles, offering a fast and reproducible approach for CMC determination. []

Q4: What is a common application of heptaethylene glycol in nanotechnology?

A4: Heptaethylene glycol is frequently employed as a capping agent in nanoparticle synthesis. For example, it plays a crucial role in a low-temperature inverse micelle solvothermal technique for producing germanium nanocubes. []

Q5: Can heptaethylene glycol be used to modify surfaces for biocompatibility?

A5: Yes, research demonstrates the use of heptaethylene glycol as a protein-resistant component in self-assembled monolayers (SAMs) on gold surfaces. This modification with heptaethylene glycol headgroups is achieved through click chemistry and contributes to the development of biorepulsive surfaces. []

Q6: How does heptaethylene glycol behave in aqueous solutions?

A6: Heptaethylene glycol is a nonionic surfactant and forms micelles in aqueous solutions above its critical micelle concentration (CMC). [, ] The phase behavior of heptaethylene glycol-water mixtures is complex and influenced by factors like temperature and concentration, leading to various mesophases like lamellar (Lα), hexagonal (H1), and bicontinuous cubic (V1) phases. [, , ]

Q7: How do inorganic salts affect the phase behavior of heptaethylene glycol in water?

A7: The addition of inorganic salts like LiCl, NaCl, and CsCl modifies the phase behavior of aqueous heptaethylene glycol mixtures. These salts influence the hydration of the ethylene oxide (EO) chains, impacting the effective cross-sectional areas of the surfactant molecules within aggregates. This leads to changes in the stability and temperature ranges of different phases, such as the lamellar phase. [, ]

Q8: Does heptaethylene glycol interact with other surfactants in mixed systems?

A8: Yes, heptaethylene glycol interacts with other surfactants to form mixed micelles. Studies show its interactions with anionic surfactants like sodium dodecyl sulfate (SDS). The presence of SDS can impact the CMC of heptaethylene glycol and influence the formation of charge-transfer complexes with iodine. []

Q9: How does heptaethylene glycol interact with acetylcholine chloride (Ach) in solution?

A9: Research indicates that acetylcholine chloride (Ach) can partition into micelles formed by heptaethylene glycol. The extent of binding depends on the type of micelle; Ach shows higher affinity for cationic micelles compared to anionic or nonionic ones. This suggests that the charge and structure of the micelle influence its interaction with Ach. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.